molecular formula C17H22N2S B8414758 N-hexyl-N'-1-naphthalenylthiourea

N-hexyl-N'-1-naphthalenylthiourea

Cat. No.: B8414758
M. Wt: 286.4 g/mol
InChI Key: KCYDYYBBQJHKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexyl-N'-1-naphthalenylthiourea is a thiourea derivative characterized by a hexyl alkyl chain on one nitrogen atom and a 1-naphthyl aromatic group on the other. Its molecular formula is C₁₇H₂₀N₂S, with a molecular weight of 284.42 g/mol.

Thiourea derivatives are known for their versatility in chemical reactivity and biological activity, influenced by substituents on the nitrogen atoms.

Properties

Molecular Formula

C17H22N2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-hexyl-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C17H22N2S/c1-2-3-4-7-13-18-17(20)19-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3,(H2,18,19,20)

InChI Key

KCYDYYBBQJHKGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) LogP (Predicted) Key Applications
N-hexyl-N'-1-naphthalenylthiourea C₁₇H₂₀N₂S 284.42 Hexyl, 1-naphthyl Not reported ~4.5* Pharmaceutical synthesis
N-(1-naphthyl)thiourea (ANTU) C₁₁H₁₀N₂S 202.28 H, 1-naphthyl 188 1.65 Rodenticide
1-ethyl-1-naphthalenylthiourea C₁₃H₁₄N₂S 230.33 Ethyl, 1-naphthyl Not reported ~2.8* Industrial use
N-benzoyl-N'-(1-naphthyl)thiourea C₁₈H₁₄N₂OS 306.38 Benzoyl, 1-naphthyl Not reported ~3.9* Specialty chemicals
Ethylenethiourea (ETU) C₃H₆N₂S 102.16 Ethylene 203 -0.45 Rubber accelerator

*LogP values estimated using substituent contributions (e.g., hexyl ≈ +2.5, benzoyl ≈ +1.5).

Key Observations:
  • Lipophilicity : The hexyl chain in this compound significantly increases LogP compared to ANTU (1.65) or ethyl-substituted analogs, favoring lipid membrane interactions.
  • Melting Points : Aromatic substituents (e.g., 1-naphthyl) generally elevate melting points (e.g., ANTU: 188°C), while alkyl chains reduce crystallinity.

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